N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis . Its structure comprises:
- A pyrrolo[2,3-d]pyrimidine core substituted with a tosyl (p-toluenesulfonyl) group at the 7-position.
- A methylamine group at the 4-position, further substituted with a benzyl-4-methylpiperidin-3-yl moiety.
- Stereochemistry: The (3R,4R) configuration is critical for its role in Tofacitinib synthesis .
Synthesis: The compound is synthesized via nucleophilic substitution using sodium hydroxide and methanol, starting from N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This method yields high purity (95%+) with minimal by-products .
Properties
IUPAC Name |
N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBPMUFLFJILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with the CAS Number 923036-30-0, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core. This core is known for its biological activity, particularly in cancer therapeutics. The presence of a tosyl group enhances reactivity and potential interactions with biological targets, while the piperidine moiety contributes to its pharmacological properties .
Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, including proliferation and survival. By inhibiting specific kinases, this compound can disrupt signaling pathways associated with tumor growth, making it a promising candidate for cancer treatment.
Biological Activity
The biological activity of this compound has been investigated in several studies:
1. Inhibition of Kinases
- The compound has shown potent inhibitory activity against several kinases involved in cancer progression. For instance, it has been tested against mutant forms of the KIT and PDGFRA kinases, with subnanomolar inhibition observed .
2. Antitumor Activity
- In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression in these cells .
3. Selectivity Profile
- The compound exhibits high selectivity for certain kinases over others, which is critical for minimizing off-target effects in therapeutic applications. This selectivity is attributed to its structural features that allow for specific binding interactions with target proteins .
Research Findings and Case Studies
Several studies have highlighted the effectiveness of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess antitumor activity | Significant reduction in cell viability in breast cancer cell lines |
| Study 2 | Investigate kinase inhibition | Subnanomolar inhibition of mutant KIT and PDGFRA kinases |
| Study 3 | Evaluate selectivity | High selectivity for target kinases over non-targets |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its ability to modulate signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .
Case Study 1: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
In a study focused on vascular endothelial growth factor receptor inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to inhibit VEGFR signaling pathways. Notably, several derivatives exhibited significantly enhanced potency compared to existing inhibitors like semaxanib .
Case Study 2: Antitumor Efficacy in Animal Models
Further evaluation of selected compounds in mouse models of melanoma demonstrated significant inhibition of tumor growth and metastasis. The studies highlighted the potential of these compounds as effective therapeutic agents in cancer treatment due to their ability to target multiple pathways involved in tumor progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- The tosyl group in the target compound enhances steric bulk and lipophilicity compared to simpler aryl substituents (e.g., bromophenyl in Compound 10) .
- Piperidine substitution (e.g., 1-benzyl-4-methylpiperidin-3-yl) introduces stereochemical complexity absent in non-cyclic analogs like Compound 12 .
Key Observations :
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is dissolved in toluene at 25°C, followed by POCl₃ addition (3.0 equivalents).
-
Step 2 : Diisopropylethylamine (2.0 equivalents) is introduced at 75°C, with subsequent heating to 105°C for 16 hours.
-
Yield : Optimized to >80% by maintaining strict stoichiometric ratios (POCl₃:amine = 3:2).
Key Insight : Excess POCl₃ ensures complete chlorination, while controlled amine addition prevents side reactions.
Tosyl Protection Strategy
The tosyl (p-toluenesulfonyl) group is introduced at the N-7 position to activate the pyrrolopyrimidine ring for nucleophilic substitution.
Tosylation Protocol
-
Reagents : Tosyl chloride (TsCl) in pyridine or dimethylaniline.
-
Conditions : Reaction at 0–5°C for 2–4 hours, followed by quenching with ice water.
-
Role : The electron-withdrawing tosyl group reduces ring electron density, accelerating substitution kinetics.
Table 1 : Impact of Tosyl Group on Reaction Efficiency
| Parameter | With Tosyl Group | Without Tosyl Group |
|---|---|---|
| Reaction Time (hours) | 2–4 | 24–48 |
| Yield (%) | 85–90 | <50 |
| Byproduct Formation | Minimal | Significant |
Coupling with (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
The critical step involves nucleophilic substitution of the 4-chloro group on the pyrrolopyrimidine core with the piperidine derivative.
Standard Procedure
-
Reagents : 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride, potassium carbonate.
Chiral Resolution : Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid) in ethanol, achieving >99% enantiomeric excess.
Deprotection and Final Isolation
Removal of the tosyl group is achieved under basic conditions:
NaOH/MeOH Deprotection
Alternative Methods : Hydrolysis with KOH in ethanol (45°C, 3 hours) yields comparable results but requires stricter temperature control.
Industrial-Scale Optimization
Key Improvements
-
Continuous Flow Reactors : Reduce reaction time by 40% and improve consistency.
-
Catalyst Recycling : Palladium catalysts reused up to 5 cycles without yield loss.
Table 2 : Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 70 | 98.5 | Moderate |
| Continuous Flow | 85 | 99.2 | High |
| Microwave-Assisted | 88 | 99.0 | Low |
Impurity Control and Byproduct Mitigation
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) and a substituted amine (e.g., 1-benzyl-4-methylpiperidin-3-amine). Reaction conditions typically involve refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with excess amine (2–3 equivalents) for 6–12 hours. Purification is achieved via column chromatography or recrystallization, followed by characterization using NMR and HRMS .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), tosyl methyl groups (δ 2.4–2.6 ppm), and piperidine protons (δ 1.5–3.5 ppm). Integration ratios verify substituent stoichiometry .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm deviation from theoretical mass .
- Elemental Analysis : Validate C, H, N content within ±0.4% of calculated values .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Periodic NMR or HPLC analysis is advised to monitor stability over time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Modify the benzyl (e.g., halogenation, methoxy groups) or piperidine (e.g., alkyl chain length, stereochemistry) moieties. For example, shows enhanced activity in analogs with methoxy-substituted aryl groups .
- Biological Assays : Test derivatives in target-specific assays (e.g., kinase inhibition, tubulin polymerization) to correlate structural changes with activity. Use IC50 values and dose-response curves for quantitative comparisons .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like tubulin or kinases, prioritizing modifications that improve binding energy .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?
- Methodology :
- Orthogonal Assays : Validate conflicting data using SPR (surface plasmon resonance) for binding affinity and cell-based proliferation assays (e.g., MTT) for functional activity .
- Purity Reassessment : Re-analyze compound purity via HPLC and HRMS to rule out impurities or degradation products .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations to improve bioavailability in cellular assays .
Q. How can stereochemical integrity at the piperidine ring be validated during synthesis?
- Methodology :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and compare retention times to standards .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if suitable crystals are obtained .
- Optical Rotation : Measure [α]D values (e.g., −330.1° for (R)-enantiomers in DMSO) to confirm stereochemistry .
Q. What methodologies improve solubility and pharmacokinetic properties of this compound?
- Methodology :
- Salt Formation : Synthesize hydrochloride or maleate salts to enhance aqueous solubility (e.g., uses acrylamide maleate derivatives) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the tosyl group to increase hydrophilicity .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .
Key Considerations for Experimental Design
- Control Experiments : Include positive controls (e.g., paclitaxel for tubulin assays) and vehicle-only groups to validate assay conditions .
- Replication : Perform triplicate measurements for bioassays and statistical analysis (e.g., Student’s t-test) to ensure reproducibility .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and in vivo testing to accelerate lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
